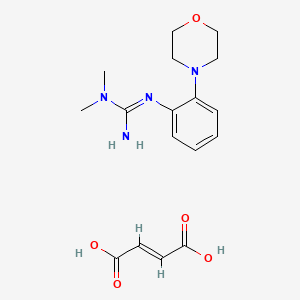
1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTS-67582 involves the reaction of 1,1-dimethylguanidine with 2-(4-morpholinyl)benzaldehyde, followed by the formation of the fumarate salt. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for BTS-67582 would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BTS-67582 primarily undergoes reactions related to its function as a potassium channel blocker. These reactions include:
Oxidation: BTS-67582 can undergo oxidation reactions, which may alter its chemical structure and affect its biological activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTS-67582 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of BTS-67582 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
Mechanism of Action
BTS-67582 exerts its effects by blocking potassium channels, specifically ATP-sensitive potassium channels (KATP channels). This action leads to the depolarization of pancreatic beta cells, resulting in the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. The compound also enhances the insulin-releasing effects of glucose and other insulin secretagogues .
Comparison with Similar Compounds
Similar Compounds
Mitiglinide: Another insulinotropic agent that acts on potassium channels.
Nateglinide: A potassium channel blocker with similar insulin-releasing effects.
Tolbutamide: A sulfonylurea drug that also targets potassium channels to stimulate insulin release.
Uniqueness of BTS-67582
BTS-67582 is unique in its biphasic insulin-releasing effect, which includes an immediate but transient increase in insulin concentrations followed by a smaller but sustained increase. This biphasic pattern is not commonly observed in other potassium channel blockers, making BTS-67582 a valuable compound for studying the mechanisms of insulin release and for developing new treatments for type 2 diabetes .
Properties
CAS No. |
161748-40-9 |
|---|---|
Molecular Formula |
C17H24N4O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O.C4H4O4/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17;5-3(6)1-2-4(7)8/h3-6H,7-10H2,1-2H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FFEKJBVVAJTQST-WLHGVMLRSA-N |
SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Synonyms |
1,1-dimethyl-2-(2-morpholinophenyl)guanidine monofumarate BTS 67 582 BTS 67582 BTS-67582 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















